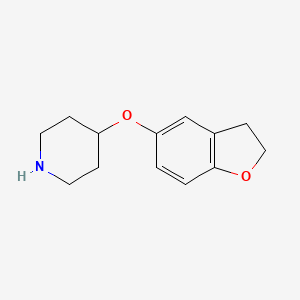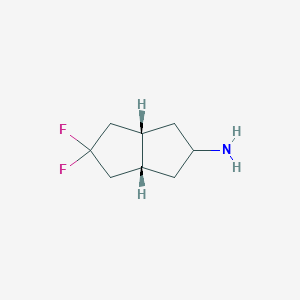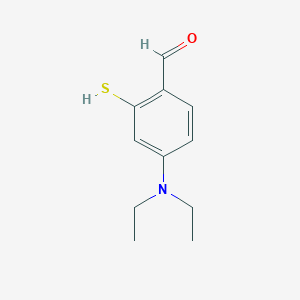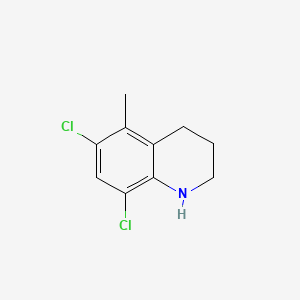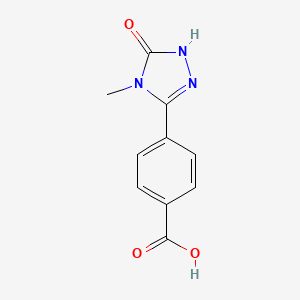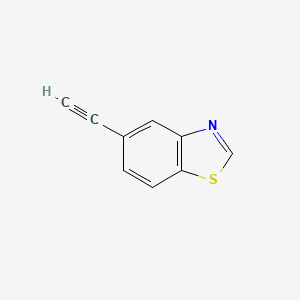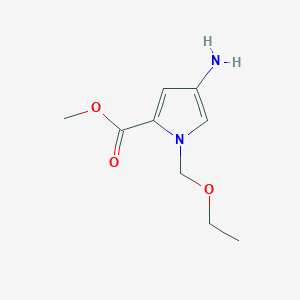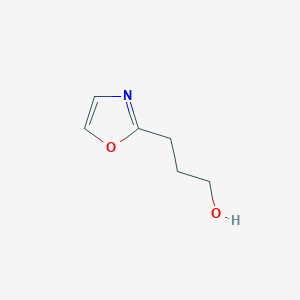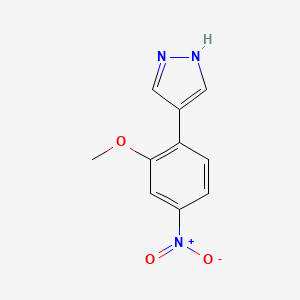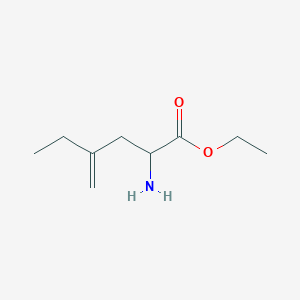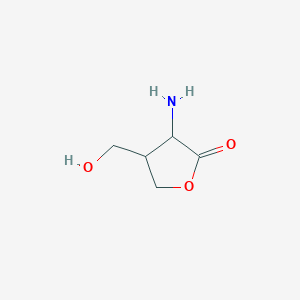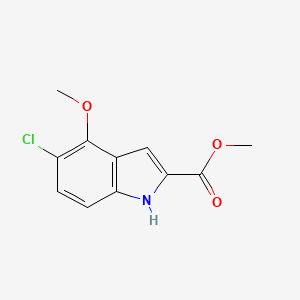![molecular formula C10H15BrO2 B13580384 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and an oxaspiro ring system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one typically involves the reaction of a suitable precursor with brominating agents. One common method involves the bromination of 1-oxaspiro[4.5]decan-8-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one depends on its reactivity and the specific reactions it undergoes. The bromomethyl group is highly reactive, allowing for various substitution reactions that can modify the compound’s structure and function. The oxaspiro ring system provides a rigid framework that can influence the compound’s interaction with biological targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic compound with similar structural features but containing nitrogen in the ring system.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with nitrogen atoms, known for its biological activity as a kinase inhibitor.
Uniqueness
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is unique due to its bromomethyl group, which imparts distinct reactivity compared to other spirocyclic compounds. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H15BrO2 |
|---|---|
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C10H15BrO2/c11-7-9-3-6-10(13-9)4-1-8(12)2-5-10/h9H,1-7H2 |
Clave InChI |
UKJRKFOHFFUFLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(=O)CC2)OC1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


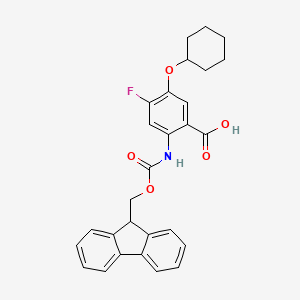
![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
